molecular formula C16H34O6Si2 B172035 Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate CAS No. 197013-45-9

Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate

Cat. No.: B172035
CAS No.: 197013-45-9
M. Wt: 378.61 g/mol
InChI Key: WTAZEIUCUCCYIA-KBPBESRZSA-N
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Description

Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate is a complex organic compound known for its unique structural properties and applications in various fields of scientific research. This compound features two trimethylsilyl groups attached to a butanedioate backbone, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether.

    Starting Materials: (2S,3S)-2,3-dihydroxybutanedioate, trimethylsilyl chloride, imidazole.

    Reaction Conditions: Room temperature, anhydrous conditions, inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under anhydrous conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry solvents.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate exerts its effects involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl groups protect hydroxyl functionalities, preventing unwanted side reactions and facilitating selective transformations. The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate: Lacks the trimethylsilyl protection, making it more reactive.

    Trimethylsilyl ethers: General class of compounds used for protecting hydroxyl groups.

    Butanedioates: Various derivatives with different substituents, each with unique reactivity and applications.

Uniqueness

Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate is unique due to its dual trimethylsilyl protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic syntheses where precise control over reaction pathways is required.

Properties

IUPAC Name

dipropan-2-yl (2S,3S)-2,3-bis(trimethylsilyloxy)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O6Si2/c1-11(2)19-15(17)13(21-23(5,6)7)14(22-24(8,9)10)16(18)20-12(3)4/h11-14H,1-10H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAZEIUCUCCYIA-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628456
Record name Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197013-45-9
Record name Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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